N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]thiourea
Overview
Description
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]thiourea is a useful research compound. Its molecular formula is C18H13Cl2F3N4S and its molecular weight is 445.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.0190075 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The scientific research applications of compounds similar to N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]thiourea primarily revolve around their synthesis and structural analysis. One study detailed the one-pot synthesis and crystal structure of N-acyl-N'-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]thioureas, showcasing the formation of novel thiourea derivatives containing pyrazole rings. These derivatives were prepared from the reaction of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole with acylisothiocyanates, generated in situ by potassium thiocyanate and different acyl chlorides. The characterization included a single-crystal X-ray diffraction study, affirming the importance of structural analysis in understanding the properties and potential applications of such compounds (Xiao‐Hong Zhang et al., 2011).
Anticancer Activity
Research into the biological activity of pyrazole derivatives, including those structurally related to this compound, has shown promising results, particularly in the field of cancer treatment. A study focusing on the synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines found that certain pyrazole thiourea chimeric derivatives exhibited significant apoptosis-inducing effects in human cancer cells. These compounds, such as N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea, increased the expression of tumor necrosis factor receptors and reduced levels of apoptosis inhibitory proteins, suggesting their potential as anti-cancer drugs (G. Nițulescu et al., 2015).
Antifungal and Antiviral Properties
Another area of application is the investigation into the antifungal and antiviral properties of pyrazole acyl thiourea derivatives. A study on the synthesis and bioactivity of these derivatives highlighted their effectiveness against various fungal pathogens and the tobacco mosaic virus (TMV), indicating their utility in developing new antifungal and antiviral agents (Jian Wu et al., 2012).
Enantioselective Catalysis
The application of thiourea derivatives in enantioselective catalysis has also been explored. Research into the Rhodium/bisphosphine-thiourea catalyzed enantioselective hydrogenation of α,β-unsaturated N-acylpyrazoles demonstrated high yields and excellent enantioselectivities. The presence of the pyrazole moiety, offering H-bond acceptor sites, was crucial for achieving high reactivities and enantioselectivities, showcasing the potential of such compounds in asymmetric synthesis (Pan Li et al., 2016).
Properties
IUPAC Name |
1-[1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]-3-[3-(trifluoromethyl)phenyl]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2F3N4S/c19-14-5-4-11(8-15(14)20)10-27-7-6-16(26-27)25-17(28)24-13-3-1-2-12(9-13)18(21,22)23/h1-9H,10H2,(H2,24,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLAGUIIKYCVCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC2=NN(C=C2)CC3=CC(=C(C=C3)Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2F3N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.